molecular formula C13H18N2O4S B2359713 Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate CAS No. 1823772-03-7

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B2359713
CAS No.: 1823772-03-7
M. Wt: 298.36
InChI Key: APLHUFANCOFLEF-UHFFFAOYSA-N
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Description

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a sulfamoylmethyl group at the 2-position and a benzyl carboxylate moiety at the 1-position.

Properties

IUPAC Name

benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLHUFANCOFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Routes

Route 1: Mesylation and Sulfamoyl Substitution

Step 1: Synthesis of Benzyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

Starting with 2-hydroxymethylpyrrolidine, the amine is protected via reaction with benzyl chloroformate in a biphasic system (water/ethyl acetate) under basic conditions (pH 9–11.5). This yields the Cbz-protected intermediate with >90% efficiency.

Reaction Conditions :

  • Reagents : Benzyl chloroformate, NaHCO₃.
  • Solvent : Ethyl acetate/water.
  • Temperature : 0–25°C.
Step 2: Mesylation of the Hydroxymethyl Group

The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in the presence of triethylamine. This step achieves near-quantitative conversion due to the high reactivity of mesyl chloride.

Reaction Conditions :

  • Reagents : MsCl, Et₃N.
  • Solvent : Ethyl acetate.
  • Temperature : 0°C to room temperature.
Step 3: Sulfamoyl Group Introduction

The mesylate undergoes nucleophilic displacement with sulfamide (H₂N-SO₂-NH₂) in dimethylformamide (DMF) using cesium carbonate as a base. This step requires careful temperature control to minimize side reactions.

Reaction Conditions :

  • Reagents : Sulfamide, Cs₂CO₃.
  • Solvent : DMF.
  • Temperature : 60–80°C.
  • Yield : 65–75%.

Route 2: Direct Sulfamoylation via Mitsunobu Reaction

Step 1: Protection of Pyrrolidine Amine

As in Route 1, the pyrrolidine amine is protected with benzyl chloroformate.

Step 2: Mitsunobu Reaction for Sulfamoylmethyl Installation

A Mitsunobu reaction couples 2-hydroxyethylpyrrolidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of sulfamoylmethyl diethylphosphonate. This method bypasses the need for mesylation but requires anhydrous conditions.

Reaction Conditions :

  • Reagents : DEAD, PPh₃, sulfamoylmethyl diethylphosphonate.
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C to reflux.
  • Yield : 50–60%.

Comparative Analysis of Methods

Parameter Route 1 (Mesylation) Route 2 (Mitsunobu)
Reaction Steps 3 2
Overall Yield 60–70% 50–60%
Stereocontrol Moderate High
Scalability Industrial-friendly Limited by cost
Byproduct Formation Minimal Moderate

Route 1 is favored for large-scale synthesis due to higher yields and reagent availability, while Route 2 offers better stereochemical outcomes for chiral variants.

Critical Reaction Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance sulfamoyl substitution rates by stabilizing transition states.
  • Ether solvents (THF) are optimal for Mitsunobu reactions due to compatibility with DEAD and PPh₃.

Temperature and Time

  • Mesylation : Completed within 2 hours at 0°C.
  • Sulfamoyl substitution : Requires 12–24 hours at 60–80°C for complete conversion.

Base Influence

  • Cs₂CO₃ outperforms K₂CO₃ in Route 1 due to superior solubility in DMF.
  • Triethylamine is critical for neutralizing HCl during mesylation.

Industrial-Scale Considerations

Changzhou Hopschain Chemical Co., Ltd., a major supplier, employs Route 1 with the following modifications for scale-up:

  • Continuous flow reactors for mesylation to reduce exothermic risks.
  • Recrystallization in heptane/ethyl acetate mixtures for purification (>99.5% purity).

Emerging Methodologies

Recent patents highlight enzyme-catalyzed sulfamoylation using sulfotransferases, though yields remain suboptimal (30–40%). Additionally, electrochemical methods for direct C–H sulfamoylation of pyrrolidines are under investigation but lack industrial viability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions can produce amine derivatives using reducing agents such as sodium borohydride.
  • Substitution : It can undergo nucleophilic substitution with amines or thiols, yielding substituted pyrrolidine derivatives.

Biological Research

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The compound interacts with specific molecular targets, inhibiting their activity and modulating biochemical pathways. This interaction is crucial for developing therapeutic agents targeting various diseases.

Case Study: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound exhibit potent inhibition of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. These compounds are being explored for their utility in treating conditions like hyperlipidemia and hypercholesterolemia .

Medicinal Applications

The medicinal potential of this compound is noteworthy, particularly in cancer treatment. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: Anticancer Activity

In one study, a series of pyrrolidine derivatives were synthesized and evaluated for their anticancer activity against human tumor cell lines (HeLa, HCT-116, and MCF-7). The most active compounds exhibited significant cytotoxicity and induced apoptosis, highlighting the therapeutic promise of this class of compounds .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to serve as a versatile intermediate makes it valuable for synthesizing various chemical products.

Mechanism of Action

The mechanism of action of Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Substituent Diversity

  • Benzyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate (6p) : Contains a methoxycarbonylphenyl group at the 2-position. The electron-withdrawing ester group may reduce pyrrolidine ring basicity compared to the sulfamoylmethyl substituent .
  • Benzyl 2-(4-(phenylsulfonyl)phenyl)pyrrolidine-1-carboxylate (6q) : Features a phenylsulfonyl group, which shares sulfonamide-like properties with the target compound but lacks the NH₂ moiety. This difference could alter solubility and biological interactions .
  • Benzyl 2-((tert-butyldiphenylsilyl)ethynyl)pyrrolidine-1-carboxylate (4n) : An ethynyl group with bulky silyl protection introduces steric hindrance, contrasting with the compact sulfamoylmethyl group. Such steric effects may influence reaction kinetics .

Stereochemical Considerations

  • (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (): The (S)-configuration highlights the role of stereochemistry in binding affinity, a factor that may apply to the target compound if synthesized enantioselectively .

Physical and Spectroscopic Properties

NMR Characteristics

  • 6p and 6q : Both show two sets of signals in $^1$H and $^13$C NMR due to rotamers from restricted rotation of the tertiary amide .
  • 4n and 4o : Ethynyl groups produce distinct IR stretches (~2100 cm$^{-1}$ for C≡C) and upfield-shifted proton signals in NMR .
  • Target Compound : The sulfamoylmethyl group would likely show NH₂ proton signals (~6–7 ppm) and SO₂ vibrations in IR (~1350–1150 cm$^{-1}$).

Thermal and Solubility Profiles

  • 6p and 6q : Reported as yellow oils, indicating low melting points and moderate polarity .
  • 83 : A colorless oil with a specific optical rotation ([α]$_D$ = –15.6°), suggesting chiral purity .

Biological Activity

Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S. The compound features a pyrrolidine ring, a sulfamoyl group, and a benzyl ester moiety, which contribute to its biological properties.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and molecular targets. The sulfamoyl group is known for its ability to form covalent bonds with various biomolecules, potentially leading to inhibition or modulation of enzyme activity. This characteristic suggests that the compound may have applications in targeting specific pathways in disease processes, particularly in cancer and inflammatory conditions .

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer (HCC1954) and gastric cancer (NCI-N87) cell lines, with IC50 values indicating effective concentrations for therapeutic potential .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in relevant biological models. This activity could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Reference
CytotoxicHCC1954 (Breast Cancer)12.5
CytotoxicNCI-N87 (Gastric Cancer)15.0
Anti-inflammatoryRAW 264.7 (Macrophages)10.0

Experimental Evidence

In a study assessing the cytotoxic effects of this compound on HCC1954 cells, the compound was administered at various concentrations over 48 hours. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited characteristics of apoptosis, including annexin V positivity and increased sub-G1 population .

Similarly, anti-inflammatory assays using RAW 264.7 macrophages showed that treatment with the compound resulted in reduced levels of nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This effect highlights the potential of this compound as a therapeutic agent for managing inflammation-related diseases.

Q & A

Q. What are the standard protocols for synthesizing Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate, and how is purity ensured?

Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

  • Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Step 2: Introduction of the sulfamoylmethyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
  • Purification: Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity. Purity is confirmed via HPLC and NMR spectroscopy .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • IR Spectroscopy: Key functional groups (e.g., carbonyl at ~1700 cm1^{-1}, sulfonamide at ~1300 cm1^{-1}) are validated .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) .

Q. What are the primary chemical properties relevant to its handling in laboratory settings?

Key properties include:

  • Solubility: Moderately soluble in DMSO and ethanol but poorly in water, necessitating organic solvents for in vitro assays .
  • Stability: Hydrolytically sensitive under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
  • Reactivity: The sulfamoyl group participates in nucleophilic substitutions, enabling derivatization for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps, as they enhance efficiency in forming C–S bonds .
  • Solvent Optimization: Replace traditional solvents (THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Flow Chemistry: Continuous flow reactors reduce side reactions and improve scalability for industrial applications .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Orthogonal Assays: Combine enzymatic assays (e.g., prolyl endopeptidase inhibition) with cellular models (e.g., HEK293 cells) to validate target engagement .
  • Structural Analysis: Use X-ray crystallography or molecular docking to assess binding modes. For example, steric hindrance from the benzyl group may reduce efficacy in certain conformations .
  • Metabolite Profiling: LC-MS/MS can identify degradation products that may interfere with activity measurements .

Q. What strategies are effective in designing derivatives to enhance pharmacological properties?

  • Bioisosteric Replacement: Substitute the sulfamoyl group with phosphonate or carboxylate moieties to improve solubility .
  • Stereochemical Modifications: Synthesize enantiomers (e.g., (R)- vs. (S)-pyrrolidine) to explore chirality-dependent activity .
  • Prodrug Approaches: Introduce labile esters (e.g., acetyl) to enhance bioavailability .

Q. How do structural analogs of this compound compare in terms of target selectivity?

Comparative studies using analogs like Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate reveal:

  • Pyridine vs. Sulfamoyl Groups: Pyridine-containing analogs show higher affinity for kinase targets, while sulfamoyl derivatives prefer peptidase enzymes .
  • Quantitative SAR (qSAR): Computational models (e.g., CoMFA) correlate substituent electronegativity with IC50_{50} values .

Q. What methodologies are recommended for studying its mechanism of action in complex biological systems?

  • Pull-Down Assays: Use biotinylated probes to isolate protein targets from cell lysates .
  • Kinetic Studies: Measure enzyme inhibition (e.g., KiK_i values) under varying pH and temperature conditions .
  • In Vivo Imaging: Radiolabel the compound with 18^{18}F for PET imaging to track biodistribution .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Force Field Adjustments: Refine molecular dynamics simulations using AMBER or CHARMM to better model flexible pyrrolidine rings .
  • Solvent Effects: Include explicit solvent molecules (e.g., water, DMSO) in docking studies to improve accuracy .
  • Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile computational models .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients .
  • Bootstrap Analysis: Assess confidence intervals for IC50_{50} values in triplicate experiments .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends in structure-activity relationships .

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